molecular formula C10H10O B12963152 3-Methyl-2-vinylbenzaldehyde

3-Methyl-2-vinylbenzaldehyde

Cat. No.: B12963152
M. Wt: 146.19 g/mol
InChI Key: CDLNOHURESYUHW-UHFFFAOYSA-N
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Description

3-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst to introduce the vinyl group. Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The vinyl group allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: 3-Methyl-2-vinylbenzoic acid.

    Reduction: 3-Methyl-2-vinylbenzyl alcohol.

    Substitution: 3-Methyl-2-bromo-2-vinylbenzaldehyde.

Scientific Research Applications

3-Methyl-2-vinylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group allows for further chemical modifications, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-vinylbenzaldehyde is unique due to the presence of both a methyl and a vinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethenyl-3-methylbenzaldehyde

InChI

InChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3

InChI Key

CDLNOHURESYUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C=C

Origin of Product

United States

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